Hydroxy-PEG2-acid vs. PEG3-acid vs. PEG4-acid: Differential Impact on PROTAC-Mediated ERα Degradation Efficiency
In a comparative study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), three linker variants—PEG2 (LCL-ER(dec)-P2), PEG3 (LCL-ER(dec)), and PEG4 (LCL-ER(dec)-P4)—were synthesized and evaluated [1]. While all three variants exhibited comparable ERα binding affinity (IC50 = 30–50 nM), their degradation activities diverged substantially: the PEG3 linker variant demonstrated the highest ERα degradation activity among the series, outperforming both the shorter PEG2 variant and the longer PEG4 variant [1]. This result underscores that PEG linker length is not a passive tether but an active modulator of ternary complex geometry and subsequent ubiquitination efficiency, and that the optimal length for a given target-E3 ligase pair cannot be predicted a priori but must be empirically determined [1].
| Evidence Dimension | ERα Binding Affinity (IC50) and Relative Degradation Activity |
|---|---|
| Target Compound Data | Hydroxy-PEG2-acid-derived PROTAC (LCL-ER(dec)-P2): IC50 = 30–50 nM; degradation activity lower than PEG3 variant |
| Comparator Or Baseline | PEG3-acid-derived PROTAC (LCL-ER(dec)): IC50 = 30–50 nM; highest degradation activity in series; PEG4-acid-derived PROTAC (LCL-ER(dec)-P4): IC50 = 30–50 nM; degradation activity lower than PEG3 variant |
| Quantified Difference | Binding affinity comparable across PEG2/PEG3/PEG4; degradation activity: PEG3 > PEG4 > PEG2 (qualitative ranking based on western blot data) |
| Conditions | In vitro cellular assay; ERα-expressing cell line; western blot quantification of ERα protein levels |
Why This Matters
This direct comparative evidence demonstrates that linker length selection is a critical optimization parameter in PROTAC development, and that Hydroxy-PEG2-acid occupies a distinct position in the length-activity continuum that may be optimal for certain target-E3 ligase geometries where shorter linkers are required.
- [1] MEDCHEM NEWS. デコイ核酸型PROTACの分子デザイン. Vol. 33, No. 2, pp. 24/52, Figure 3A-3B. View Source
